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4-(Tert-butylamino)picolinonitrile

Cat. No.: B12501657
M. Wt: 175.23 g/mol
InChI Key: JZVRSBZYOQDHAR-UHFFFAOYSA-N
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Description

Contextualization within the Picolinonitrile Chemical Space

Picolinonitriles, or cyanopyridines, represent a significant class of pyridine (B92270) derivatives characterized by the presence of a nitrile (-C≡N) group attached to the pyridine ring. The position of the nitrile group and the nature of other substituents on the ring give rise to a diverse chemical space with a wide range of electronic and steric properties. 4-(tert-Butylamino)picolinonitrile is distinguished by a tert-butylamino group at the 4-position and a nitrile group at the 2-position of the pyridine ring. This specific substitution pattern places it within a subset of electron-rich picolinonitriles with potential for unique reactivity and biological activity.

Structural Significance of the Pyridine and Nitrile Functionalities in Synthetic Methodologies

The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. rsc.orgnih.govorgsyn.orgorgsyn.org This nitrogen atom imparts basicity to the molecule and influences its reactivity in electrophilic and nucleophilic substitution reactions. orgsyn.orgorgsyn.org The pyridine nucleus is a common feature in numerous pharmaceuticals and agrochemicals. nih.gov

The nitrile group is a versatile functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. nih.gov In medicinal chemistry, the nitrile group is often introduced to enhance binding affinity to biological targets, improve pharmacokinetic profiles, and in some cases, act as a covalent warhead. nih.govrsc.org

The combination of the pyridine ring, the amino group, and the nitrile group in this compound creates a molecule with multiple reactive sites and potential for diverse chemical transformations. The bulky tert-butyl group provides steric hindrance that can influence the regioselectivity of reactions and the conformational preferences of the molecule.

Review of Research Trajectories for Related Aminopyridine and Nitrile Scaffolds

The 2-aminopyridine (B139424) scaffold is a well-established pharmacophore in drug discovery, known for its ability to form key hydrogen bonding interactions with biological targets. rsc.org Many approved drugs and clinical candidates incorporate this moiety. Research has shown that aminopyridine derivatives exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov

Nitrile-containing molecules have also seen a surge in interest within pharmaceutical research. The unique electronic properties of the nitrile group allow it to act as a bioisostere for other functional groups and to participate in specific interactions with protein targets. nih.govrsc.org The development of nitrile-containing drugs has been successful across various therapeutic areas. nih.gov

The convergence of these two important scaffolds in aminopyridine nitriles has led to the exploration of this compound class for various applications, including as kinase inhibitors. nih.gov Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The aminopyridine core can mimic the hinge-binding region of ATP in the kinase active site, while the nitrile group can provide additional interactions or be modified to introduce covalent binding capabilities.

Overview of Current Academic Investigations and Research Gaps concerning this compound

Specific academic investigations focusing solely on this compound are not extensively documented in publicly available literature. Much of the research has centered on broader classes of aminopyridine nitriles or picolinonitrile derivatives.

A significant research gap exists in the detailed experimental characterization of this compound. While synthetic methods for related compounds are known, a specific, optimized synthesis for this molecule and a thorough investigation of its reactivity are not widely reported. Furthermore, its potential as a lead compound in drug discovery, particularly as a kinase inhibitor, remains largely unexplored. Future research could focus on:

Development of efficient and scalable synthetic routes to this compound.

Comprehensive spectroscopic and crystallographic characterization of the compound.

Evaluation of its biological activity in relevant assays, such as kinase inhibition panels.

Exploration of its utility as a building block in the synthesis of more complex heterocyclic systems.

Interactive Data Table: Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
PyridineC₅H₅N79.10Basic heterocyclic aromatic compound. orgsyn.org
PicolinonitrileC₆H₄N₂104.11Pyridine with a nitrile group at the 2-position. researchgate.net
tert-Butylamine (B42293)C₄H₁₁N73.14Bulky primary amine. rsc.org
2-AminopyridineC₅H₆N₂94.12Important pharmacophore in drug discovery. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3 B12501657 4-(Tert-butylamino)picolinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

4-(tert-butylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C10H13N3/c1-10(2,3)13-8-4-5-12-9(6-8)7-11/h4-6H,1-3H3,(H,12,13)

InChI Key

JZVRSBZYOQDHAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=CC(=NC=C1)C#N

Origin of Product

United States

Sophisticated Synthetic Methodologies for 4 Tert Butylamino Picolinonitrile and Analogues

Evolution of Synthetic Routes to Aminopicolinonitriles

The synthesis of aminopicolinonitriles, including 4-(tert-butylamino)picolinonitrile, has seen significant advancements. Initial methods have been refined and new pathways developed to address challenges such as regioselectivity and functional group tolerance.

Nucleophilic Aromatic Substitution (SNAr) Pathways to this compound

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of (hetero)aromatic systems and has been known for over 150 years. researchgate.netnih.gov This pathway is particularly relevant for the synthesis of this compound. The reaction involves the attack of a nucleophile, in this case, tert-butylamine (B42293), on an electron-deficient pyridine (B92270) ring that has a suitable leaving group. masterorganicchemistry.com

The efficiency of the SNAr reaction is greatly enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com For the picolinonitrile core, the nitrile group itself acts as an electron-withdrawing group, facilitating the substitution. The position of these activating groups is crucial; they are most effective when located ortho or para to the leaving group. pressbooks.pub

A typical SNAr synthesis of a substituted aminopyridine would involve reacting a chloropyridine derivative with an amine. For instance, 4-chloropicolinonitrile can be reacted with tert-butylamine to yield this compound. The reaction conditions, such as solvent and temperature, are optimized to ensure high yields.

Reactant 1Reactant 2ProductKey Feature
4-Chloropicolinonitriletert-ButylamineThis compoundSNAr reaction on an electron-deficient pyridine ring.
2,4-DinitrofluorobenzeneAminesSubstituted dinitroanilinesA classic example of SNAr used for peptide sequencing. masterorganicchemistry.com

Metal-Catalyzed Amination Strategies in Pyridine Ring Functionalization

Metal-catalyzed reactions have become indispensable in modern organic synthesis for the functionalization of pyridine rings. researchgate.net These methods offer high efficiency and selectivity. Copper-catalyzed reactions, for example, are widely used for the synthesis of various nitrogen-containing heterocyclic compounds. beilstein-journals.orgorganic-chemistry.org

One notable strategy is the copper-catalyzed amination of pyridine N-oxides. Pyridine N-oxides can be activated with reagents like tosyl anhydride (B1165640) (Ts₂O) in the presence of an amine, such as tert-butylamine, to achieve amination with high yields and excellent regioselectivity for the 2-position. researchgate.net This method provides a general and efficient way to produce 2-aminopyridines. researchgate.net

Palladium-catalyzed C-H amination is another powerful tool. For instance, a rhodium-catalyzed C-H amidation of pyridines has been reported, where the presence of a substituent at the C2 position is crucial for the success of the transformation. nih.gov These catalytic systems often exhibit high functional group tolerance. researchgate.net

CatalystReactantsProductKey Feature
Copper(I) saltsAminopyridines, NitroolefinsImidazo[1,2-a]pyridinesOne-pot synthesis using air as the oxidant. organic-chemistry.org
Rhodium catalystPyridines, Amine sourceAmidated pyridinesRegioselective C-H amidation. nih.gov
Palladium acetateAmine derivatives, Aryl/alkyl halidesFunctionalized aminesAuxiliary-assisted direct arylation and alkylation. researchgate.net

Regioselective Functionalization Approaches to the Picolinonitrile Core

Achieving regioselectivity in the functionalization of the picolinonitrile core is a significant challenge due to the multiple reactive sites on the pyridine ring. nih.gov Various strategies have been developed to control the position of incoming functional groups.

One approach involves the use of directing groups. For example, an oxazoline (B21484) group can direct the rhodium-catalyzed C-H amidation of pyridines. nih.gov Another strategy is the dearomatization-aromatization sequence. In this method, the pyridine ring is first activated and dearomatized, for instance, by forming a Zincke imine intermediate, which then reacts with a nucleophile at a specific position. Subsequent rearomatization yields the C3-functionalized pyridine. nih.gov

Furthermore, direct metalation using specifically designed reagents can achieve high regioselectivity. For example, novel titanium-based reagents have been developed for the rapid and regioselective metalation of various pyridines at room temperature with high functional group tolerance. researchgate.net

Development of Novel Synthetic Protocols for this compound

The quest for more efficient and sustainable synthetic methods has led to the development of novel protocols, including multi-component reactions and the application of green chemistry principles.

Multi-component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. tcichemicals.comtcichemicals.com This approach is characterized by high atom economy and a reduction in the number of synthetic steps and purification stages, making it an environmentally friendly option. tcichemicals.comnih.gov

Several named MCRs, such as the Ugi and Passerini reactions, are fundamental in combinatorial chemistry for creating diverse molecular libraries. beilstein-journals.orgorganic-chemistry.org While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct the picolinonitrile core or to introduce the aminonitrile functionality in a convergent manner. For instance, a three-component reaction could potentially be designed involving a pyridine precursor, a cyanide source, and tert-butylamine.

MCR NameReactantsProduct Type
Ugi ReactionAldehyde/Ketone, Amine, Isocyanide, Carboxylic Acidα-Acylamino carboxamides
Passerini ReactionAldehyde/Ketone, Isocyanide, Carboxylic Acidα-Acyloxy carboxamides
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinones tcichemicals.com
Hantzsch Dihydropyridine SynthesisAldehyde, β-Ketoester, Ammonia1,4-Dihydropyridines tcichemicals.com

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. sphinxsai.comyoutube.com This involves using safer solvents, reducing waste, employing catalytic reagents, and improving energy efficiency. acs.orgnih.gov

In the context of synthesizing this compound and its analogues, green chemistry can be implemented in several ways:

Safer Solvents: Replacing hazardous solvents like DMF and CH₂Cl₂ with greener alternatives such as polyethylene (B3416737) glycol (PEG) or even water. nih.govskpharmteco.com For instance, nucleophilic aromatic substitution reactions have been successfully carried out in PEG-400, leading to excellent yields in short reaction times. nih.gov

Catalysis: Using catalytic amounts of reagents instead of stoichiometric ones minimizes waste. acs.org Metal-catalyzed aminations are a prime example of this principle in action. beilstein-journals.orgorganic-chemistry.org

Atom Economy: Designing reactions, such as MCRs, that maximize the incorporation of reactant atoms into the final product. youtube.comacs.org

Renewable Feedstocks: Utilizing starting materials derived from renewable sources when possible. sphinxsai.comnih.gov

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

The efficiency and yield of a chemical synthesis are profoundly influenced by the reaction conditions. Key parameters that are typically optimized include temperature, pressure, concentration of reactants, and the choice of catalyst and solvent. Increasing temperature generally accelerates reaction rates by increasing the kinetic energy of molecules, leading to more frequent collisions. For reactions involving gaseous components, pressure modifications can alter the concentration and thereby influence the reaction rate. Similarly, adjusting the concentration of reactants is a fundamental method to control the reaction speed and outcome.

In the synthesis of complex molecules like substituted picolinonitriles, a systematic approach to optimizing these variables is crucial. For instance, in the synthesis of related heterocyclic structures, a detailed study of temperature effects concluded that 100°C was the optimal temperature for a specific transformation. researchgate.net This highlights the necessity of empirical investigation to determine the ideal thermal conditions for a given reaction. The subsequent sections will focus on the specific roles of the reaction medium and catalytic systems, which are paramount in modern synthetic strategies.

Solvent Effects and Reaction Medium Engineering

In syntheses related to nitrogen-containing heterocycles, polar solvents have been shown to provide better results than non-polar solvents. researchgate.net For example, a comparative study of solvents such as toluene, hexane, chloroform (B151607) (CHCl₃), water, and ethanol (B145695) demonstrated the superiority of polar media. researchgate.net Interestingly, in some cases, conducting the reaction under solvent-free conditions can lead to surprisingly high yields and shorter reaction times. For a specific scandium-catalyzed reaction, a 78% yield was obtained in just 2 hours without any solvent, a significant improvement over solvent-based systems. researchgate.net

In other instances, such as the synthesis of pyridones, the reaction was found to proceed only in the presence of protic solvents, with methanol (B129727) being the most efficient. chemrxiv.org Binary solvent mixtures, like methanol:tetrahydrofuran (THF) or methanol:pentane, also proved suitable, which is advantageous as many preceding steps, like silylation, are often performed in solvents like THF or pentane. chemrxiv.org This allows for the development of one-pot procedures, which are highly desirable for streamlining synthesis. chemrxiv.org

The following table, adapted from a study on a three-component synthesis, illustrates the profound impact of the solvent on reaction yield. researchgate.net

Table 1: Effect of Solvent on Product Yield

Solvent Yield (%)
Toluene <15
Hexane <10
CHCl₃ 30
Water 42
Ethanol 60

Data adapted from a study on the synthesis of chromeno[2,3-d]pyrimidine-trione derivatives. researchgate.net

Catalyst Selection and Ligand Design in C-N Bond Formation

The formation of the C-N bond is a cornerstone of the synthesis of this compound. Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to achieve this transformation efficiently. Palladium (Pd) catalysts are particularly prominent for their ability to facilitate C-N bond formation under mild conditions with high selectivity. rsc.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, is a widely used method for creating aryl amines and is applicable to the construction of nitrogen-containing heterocycles. tcichemicals.com

The choice of catalyst can dramatically affect the outcome of the reaction. Screening various catalysts is a common optimization strategy. In a model reaction for a related heterocyclic system, several Lewis acid catalysts were evaluated, with Scandium(III) triflate (Sc(OTf)₃) providing the highest yield (60% in ethanol). researchgate.net Further optimization of the catalyst loading showed that reducing the amount of Sc(OTf)₃ from 10 mol% to 5 mol% under solvent-free conditions increased the yield to an exceptional 98%. researchgate.net

The table below summarizes the screening of various catalysts for a model reaction, demonstrating the variance in catalytic activity. researchgate.net

Table 2: Catalyst Screening for a Model Synthesis

Catalyst (10 mol%) Solvent Yield (%)
None Ethanol Trace
AlCl₃ Ethanol 25
LiCl Ethanol 15
ZnCl₂ Ethanol 30
Ni(OTf)₂ Ethanol 35
Cu(OTf)₂ Ethanol 42
Yb(OTf)₃ Ethanol 55

Data adapted from a study on the synthesis of chromeno[2,3-d]pyrimidine-trione derivatives. researchgate.net

Beyond palladium and scandium, iron-catalyzed systems are emerging as cost-effective and environmentally benign alternatives for chemo-, regio-, and stereoselective transformations, including hydroboration, which can be a precursor step in a larger synthetic sequence. rsc.org The design and selection of appropriate ligands for the metal center are also crucial, as they modulate the catalyst's reactivity, stability, and selectivity.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Achieving selectivity is a paramount challenge in the synthesis of complex molecules like substituted picolinonitriles, which may possess multiple reactive sites and the potential for stereoisomerism.

Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups. In the synthesis of this compound analogues, a starting material might contain other sensitive groups (e.g., esters, ketones). A chemoselective reaction, such as a specific C-N coupling, would target the desired functionality without affecting the others. researchgate.net For example, developing catalyst-free, one-pot methods for synthesizing functionalized indoles and imidazoles highlights the successful implementation of chemoselective strategies under mild conditions. nih.gov

Regioselectivity is the control of the position of a chemical bond formation. When synthesizing analogues of this compound, for instance by introducing a new substituent onto the pyridine ring, regioselectivity determines at which of the available positions the substituent will be placed. A synthetic protocol for 3-hydroxy-4-substituted picolinonitriles from 4-propargylaminoisoxazoles demonstrates a regioselective intramolecular cyclization to form a key intermediate. nih.gov Similarly, the oxidative amination of cyclopentenones to pyridones exhibits complete regioselectivity. chemrxiv.org

Stereoselectivity involves controlling the formation of stereoisomers. If an analogue of this compound contains a chiral center or other stereogenic elements, a stereoselective synthesis would preferentially produce one stereoisomer over others. This is critical in pharmaceutical chemistry, as different enantiomers or diastereomers of a drug can have vastly different biological activities. nih.gov The development of methods for the stereoselective synthesis of organoselenium heterocyclic compounds and the separation of chiral derivatives of indole-based compounds underscore the importance of controlling stereochemistry in modern synthesis. nih.gov

The development of new reagents and catalytic systems, such as iron-catalysis for hydroboration, continues to push the boundaries of what is possible in achieving high levels of chemo-, regio-, and stereoselectivity in a single transformation. rsc.org

Elucidation of Chemical Reactivity and Transformation Mechanisms of 4 Tert Butylamino Picolinonitrile

Reactivity of the Picolinonitrile Framework

The picolinonitrile framework, consisting of a pyridine (B92270) ring substituted with a nitrile group, is the core of the molecule's reactivity. The presence of the nitrogen heteroatom and the cyano group creates a unique electronic landscape that governs its interactions with various reagents.

Nucleophilic Reactivity of the Nitrile Group and its Transformations (e.g., Hydrolysis, Reduction)

The nitrile (cyano) group, –C≡N, is a versatile functional group characterized by a polarized triple bond with an electrophilic carbon atom. This feature makes it susceptible to attack by nucleophiles, leading to a range of important chemical transformations.

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemguide.co.uklibretexts.orgsavemyexams.com The reaction typically proceeds through an amide intermediate. nih.gov

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid, such as hydrochloric or sulfuric acid, protonates the nitrogen atom, enhancing the electrophilicity of the carbon. Subsequent attack by water leads to the formation of a picolinamide intermediate, which is then further hydrolyzed to 4-(tert-butylamino)picolinic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Base-catalyzed hydrolysis: Treatment with a hot aqueous base, like sodium hydroxide, involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. libretexts.org This process initially forms the salt of the carboxylic acid (a carboxylate). chemguide.co.uk To obtain the free carboxylic acid, a final acidification step is required. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using powerful reducing agents. libretexts.orgorganic-chemistry.org

Lithium Aluminum Hydride (LiAlH₄): This is a common and effective reagent for the reduction of nitriles. libretexts.orglibretexts.orgchemistrysteps.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding 4-(aminomethyl)-N-tert-butylpyridin-4-amine after an aqueous workup.

Catalytic Hydrogenation: Reduction can also be achieved using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, typically under conditions of elevated temperature and pressure. libretexts.org

Partial Reduction to Aldehyde: Using a less reactive, sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H), the reduction can be stopped at the intermediate imine stage. libretexts.orgyoutube.com Subsequent hydrolysis of the imine yields the corresponding aldehyde, 4-(tert-butylamino)picolinaldehyde. youtube.com

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group. The initial reaction forms an imine salt, which upon hydrolysis, yields a ketone. chemistrysteps.com For example, reaction with methylmagnesium bromide followed by hydrolysis would produce 1-(4-(tert-butylamino)pyridin-2-yl)ethan-1-one.

TransformationReagentsProduct
Acid HydrolysisH₃O⁺, Δ4-(tert-Butylamino)picolinic acid
Base Hydrolysis1. NaOH, H₂O, Δ 2. H₃O⁺4-(tert-Butylamino)picolinic acid
Full Reduction1. LiAlH₄ 2. H₂O(4-(tert-Butylamino)pyridin-2-yl)methanamine
Partial Reduction1. DIBAL-H 2. H₂O4-(tert-Butylamino)picolinaldehyde
Grignard Reaction1. CH₃MgBr 2. H₃O⁺1-(4-(tert-Butylamino)pyridin-2-yl)ethan-1-one

Electrophilic Behavior of the Pyridine Ring and Subsequent Reactions

The pyridine ring is generally considered an electron-deficient aromatic system, making it less reactive towards electrophilic aromatic substitution than benzene. However, the presence of the powerful electron-donating tert-butylamino group at the C4 position significantly alters this reactivity. The amino group activates the ring towards electrophilic attack, primarily directing incoming electrophiles to the positions ortho to the amino group (C3 and C5).

Reactions analogous to those of 4-aminopyridine suggest that 4-(tert-butylamino)picolinonitrile would undergo electrophilic substitution at the C3 and C5 positions. researchgate.net For instance, halogenation reactions are expected to proceed at these sites. The bulky tert-butyl group may exert some steric hindrance, potentially influencing the regioselectivity of the substitution, but the electronic directing effect of the amino group is expected to be dominant.

Protonation Equilibria and Acid-Base Behavior of the Amino Moiety and Pyridine Nitrogen

This compound possesses two basic centers: the pyridine ring nitrogen and the exocyclic tert-butylamino nitrogen. The basicity of these sites, and thus the protonation equilibrium, is a critical aspect of the molecule's chemical character.

In aminopyridines, the site of protonation is determined by the relative basicity of the two nitrogen atoms. For 4-aminopyridine, the conjugate acid has a pKa of 9.11, indicating it is a relatively strong base. bartleby.com This high basicity, compared to pyridine itself (pKa of conjugate acid is 5.2), is attributed to the resonance stabilization of the protonated form. When the ring nitrogen is protonated, the positive charge can be delocalized onto the exocyclic amino group. researchgate.netwikipedia.org This resonance stabilization makes protonation at the ring nitrogen more favorable than at the exocyclic nitrogen.

Therefore, in an acidic medium, this compound is expected to be protonated primarily on the pyridine ring nitrogen. The nitrile group at the C2 position is electron-withdrawing, which would be expected to decrease the basicity of the pyridine nitrogen compared to 4-aminopyridine, resulting in a lower pKa for its conjugate acid. researchgate.net

CompoundpKa of Conjugate AcidReference
Pyridine5.25 researchgate.net
2-Aminopyridine (B139424)6.71 bartleby.com
3-Aminopyridine6.03 researchgate.net
4-Aminopyridine9.11 bartleby.com
4-Dimethylaminopyridine (DMAP)9.60 wikipedia.org

Transformations Involving the tert-Butylamino Substituent

The secondary amino group provides another reactive handle on the molecule, allowing for various modifications and transformations.

Functionalization and Derivatization of the Amino Group

The nitrogen atom of the tert-butylamino group possesses a lone pair of electrons, making it nucleophilic and capable of reacting with a variety of electrophiles. This allows for the synthesis of a wide range of derivatives. nih.gov

Common derivatization reactions for secondary amines include:

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base will form the corresponding N-acyl derivative (an amide).

Alkylation: The amino group can be further alkylated using alkyl halides. However, this can lead to the formation of a quaternary ammonium salt. A copper-catalyzed N-tert-butylation of aromatic amines has been reported using tert-butyl 2,2,2-trichloroacetimidate, suggesting related alkylations are feasible under specific catalytic conditions. organic-chemistry.org

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields a sulfonamide.

Reaction with Isocyanates: The amino group will readily add to the electrophilic carbon of an isocyanate to form a substituted urea derivative.

These reactions allow for the modulation of the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. sigmaaldrich.comresearchgate.net

Reagent ClassExample ReagentProduct Type
Acyl HalideAcetyl ChlorideN-tert-butyl-N-(2-cyanopyridin-4-yl)acetamide
Alkyl HalideMethyl Iodide4-(tert-Butyl(methyl)amino)-2-cyanopyridin-1-ium iodide
Sulfonyl HalideTosyl ChlorideN-tert-butyl-N-(2-cyanopyridin-4-yl)-4-methylbenzenesulfonamide
IsocyanatePhenyl Isocyanate1-tert-butyl-1-(2-cyanopyridin-4-yl)-3-phenylurea

Elimination and Rearrangement Processes

While the N-tert-butyl group is generally stable, it can participate in elimination or rearrangement reactions under specific conditions.

Elimination: The tert-butyl group is known for its propensity to be eliminated as isobutylene. While direct elimination from the aromatic ring is difficult, certain synthetic methodologies can achieve this. For instance, palladium-catalyzed reactions involving isocyanide insertion have been shown to result in the elimination of tert-butylamine (B42293) from an intermediate species. mdpi.com In another context, treatment of dialkylamino-substituted aromatic rings with methyl triflate followed by a dissolving metal reduction (Birch reduction) can lead to the reductive removal of the amino substituent. princeton.edu It is also conceivable that under harsh thermal or catalytic conditions, dealkylation could occur. google.com Photoredox catalysis has also been shown to facilitate dealkylative aromatic substitution reactions with tertiary amines. mdpi.com

Rearrangement: Rearrangement reactions involving N-alkyl anilines are known, though they often require specific substrates and conditions, such as the Hofmann–Martius rearrangement (acid-catalyzed) or the Sommelet–Hauser rearrangement (base-mediated). researchgate.netwiley-vch.de For this compound, such rearrangements are not expected under normal conditions but could potentially be induced. For example, catalytic asymmetric cyclizative rearrangement of anilines has been used to access complex heterocyclic structures, indicating the potential for skeletal reorganization under catalytic influence. nih.gov

Cycloaddition Reactions and Annulation Strategies

The structural framework of this compound, featuring both a nitrile group and a pyridine ring, presents opportunities for diverse cycloaddition and annulation reactions, facilitating the construction of complex heterocyclic systems.

1,3-Dipolar Cycloadditions Involving Nitrile and Pyridine Moieties

1,3-dipolar cycloadditions are powerful synthetic tools for the formation of five-membered heterocyclic rings. chesci.com In the context of this compound, both the nitrile and the pyridine functionalities can potentially participate as dipolarophiles. The reaction involves a 1,3-dipole, a molecule with a three-atom, four-pi-electron system, reacting with a two-pi-electron component (the dipolarophile) in a concerted fashion. chesci.com

While specific studies detailing the 1,3-dipolar cycloaddition reactions of this compound itself are not extensively documented in the provided search results, the general principles of such reactions can be applied. For instance, nitrile oxides, generated in situ, readily undergo cycloaddition with alkenes and alkynes to form isoxazolines and isoxazoles, respectively. nih.gov The electron-withdrawing nature of the cyano group in this compound could enhance its reactivity as a dipolarophile in reactions with various 1,3-dipoles like azomethine ylides, nitrones, and azides. mdpi.com

The pyridine ring, although aromatic, can also participate in cycloaddition reactions, particularly under forcing conditions or when activated. While the phenyl ring is generally unreactive as a dipolarophile, certain activated systems can undergo such transformations. researchgate.net

Pericyclic Reactions and Heterocycle Formation

Pericyclic reactions, which proceed through a cyclic transition state, represent another avenue for the transformation of this compound. msu.eduutdallas.edu These reactions are characterized by their concerted mechanism and high stereospecificity. msu.edu The primary classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.eduox.ac.uk

The pyridine moiety of this compound can act as a diene or a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition, leading to the formation of bicyclic or polycyclic structures. pageplace.de Inverse-electron-demand Diels-Alder reactions, where the electron-deficient heterocycle acts as the diene, are particularly relevant for pyridazinecarbonitriles and could be applicable to picolinonitriles. mdpi.com

Electrocyclic reactions, involving the formation of a sigma bond between the ends of a conjugated system, could also be envisioned, potentially leading to novel fused heterocyclic systems. researchgate.net

Metal-Mediated and Catalytic Transformations of this compound

The presence of nitrogen atoms in the pyridine ring and the nitrile group makes this compound a versatile ligand in coordination chemistry and a substrate for various metal-catalyzed transformations.

Ligand Behavior and Coordination Chemistry Studies

The pyridine nitrogen and the nitrile nitrogen of this compound can act as donor atoms, allowing the molecule to coordinate with a variety of metal ions. The tert-butyl group can influence the steric environment around the coordinating nitrogen atoms, potentially affecting the geometry and stability of the resulting metal complexes.

The coordination chemistry of related picolinonitrile and bipyridine ligands has been extensively studied. For instance, 4,4'-bipyridine can function as a monodentate or a bidentate bridging ligand in coordination polymers. mdpi.com The coordination of the nitrile group to a metal center can activate it towards nucleophilic attack or other transformations. The study of coordination compounds is crucial for understanding the catalytic activity of metal complexes and for the design of new materials.

Role in Cross-Coupling and Functionalization Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com While the direct use of this compound as a substrate in cross-coupling reactions is not explicitly detailed in the provided results, analogous structures undergo such reactions. For example, pyridine derivatives can be functionalized at various positions through metalation and subsequent reaction with electrophiles. nih.gov

The tert-butylamino group can influence the electronic properties of the pyridine ring, which in turn affects its reactivity in cross-coupling reactions. Nickel-catalyzed photoredox reactions have been developed using tert-butylamine as a bifunctional additive, acting as both a base and a ligand, for C-O and C-N bond formation. chemrxiv.org This suggests that the tert-butylamino moiety in this compound could play a role in directing or participating in catalytic cycles.

Furthermore, late-stage functionalization of azines, including pyridines, via radical alkylation and other methods has become an important strategy in medicinal chemistry. nih.gov The pyridine ring of this compound could be a target for such functionalization reactions, allowing for the introduction of diverse substituents.

Derivatization Strategies and Analogue Synthesis Based on 4 Tert Butylamino Picolinonitrile As a Synthetic Precursor

Synthesis of Substituted Picolinonitrile Derivatives

The generation of analogues from 4-(tert-butylamino)picolinonitrile can be broadly categorized into two main approaches: functionalization of the pyridine (B92270) ring and transformation of the nitrile moiety.

The pyridine ring is a key component of many important compounds in pharmaceuticals and agrochemicals. wikipedia.org Its reactivity allows for the introduction of various functional groups, thereby tuning the electronic and steric properties of the molecule. While direct functionalization of this compound can be challenging, synthetic routes leading to substituted analogues provide insight into potential derivatization pathways.

A notable strategy involves the synthesis of 3-hydroxy-4-substituted picolinonitriles. nih.govdoi.org This transformation is significant as the resulting hydroxypyridine core is a valuable intermediate for creating 2,3,4-trisubstituted pyridines. nih.gov One reported method involves a sequence of isoxazolopyridine formation followed by N-O bond cleavage. nih.govdoi.org This can be performed stepwise or as a one-pot synthesis. nih.gov For instance, the synthesis of 4-(tert-Butyl)-3-hydroxypicolinonitrile has been achieved with a high yield. nih.gov

The table below showcases a variety of 4-substituted-3-hydroxypicolinonitriles that have been synthesized, demonstrating the range of functional groups that can be introduced at the 4-position of the picolinonitrile scaffold. doi.org

Table 1: Examples of Synthesized 4-Substituted-3-Hydroxypicolinonitriles

Compound Name Substituent at C4
3-Hydroxy-4-phenylpicolinonitrile Phenyl
3-Hydroxy-4-methylpicolinonitrile Methyl
3-Hydroxy-4-pentylpicolinonitrile Pentyl
4-(tert-Butyl)-3-hydroxypicolinonitrile tert-Butyl
3-Hydroxy-4-(p-tolyl)picolinonitrile p-Tolyl
3-Hydroxy-4-(4-methoxyphenyl)picolinonitrile 4-Methoxyphenyl
3-Hydroxy-4-(4-(trifluoromethyl)phenyl)picolinonitrile 4-(Trifluoromethyl)phenyl
3-Hydroxy-4-(trimethylsilyl)picolinonitrile Trimethylsilyl
3-Hydroxy-4-(thiophen-2-yl)picolinonitrile Thiophen-2-yl

This table is based on data from Fukuhara et al. and is intended to be illustrative of the types of substitutions possible. doi.org

The nitrile group is a versatile functional group that can be converted into various heterocyclic systems. nih.gov This transformation is a powerful strategy for creating novel molecular scaffolds with diverse biological activities. The reactivity of the nitrile group can be modulated by adjacent electron-withdrawing groups, which is relevant for heteroaromatic nitriles like picolinonitrile. nih.gov

Several common transformations of the nitrile group leading to five-membered heterocycles include:

Tetrazoles: Reaction with azides (e.g., sodium azide) in the presence of a Lewis acid.

1,2,4-Oxadiazoles: Reaction with hydroxylamine (B1172632) to form an amidoxime, followed by cyclization with an acylating agent.

1,2,4-Triazoles: Reaction with hydrazine, followed by cyclization with various one-carbon synthons.

Thiazoles: Reaction with α-mercapto ketones or their equivalents.

The following table summarizes some of the potential heterocyclic systems that can be derived from the nitrile group of a picolinonitrile scaffold.

Table 2: Heterocyclic Systems Derived from the Nitrile Group

Target Heterocycle Key Reagents
Tetrazole Sodium Azide (NaN₃), Ammonium (B1175870) Chloride (NH₄Cl) or Lewis Acid
1,2,4-Oxadiazole Hydroxylamine (NH₂OH), followed by an acyl chloride or anhydride (B1165640)
1,2,4-Triazole Hydrazine (N₂H₄), followed by formic acid or other cyclizing agents
Imidazole Reduction to an aldehyde, followed by reaction with an α-dicarbonyl compound and ammonia
1,2,4-Triazine Reaction with acylhydrazides followed by cyclization sapub.org

This table represents general synthetic transformations of nitriles and their potential application to the picolinonitrile scaffold.

Construction of Fused Heterocyclic Systems Utilizing this compound as a Building Block

The this compound scaffold can also serve as a foundational building block for the synthesis of more complex, fused heterocyclic systems. Such structures are of great interest in drug discovery due to their rigid conformations, which can lead to high-affinity interactions with biological targets.

The construction of fused systems typically involves intramolecular cyclization reactions where the nitrile group and a substituent on the pyridine ring react to form a new ring. For example, if a suitable functional group is introduced at the 3-position of the pyridine ring, it can undergo cyclization with the nitrile at the 2-position.

A general strategy involves introducing a side chain with a terminal nucleophile or electrophile at the 3-position, which can then react with the nitrile group. For instance, a 3-aminomethyl substituent could potentially cyclize onto the nitrile to form a dihydropyrido[2,3-d]pyrimidine system after activation of the nitrile.

Multicomponent reactions offer a powerful approach to building fused heterocycles in a single step. nih.gov A hypothetical multicomponent reaction could involve this compound, a diketone, and an ammonium source to construct a fused pyridopyrimidine ring system.

Table 3: Representative Fused Heterocyclic Systems from Picolinonitrile Precursors

Fused System General Synthetic Approach
Pyrido[2,3-d]pyrimidine Cyclocondensation of a 3-aminopicolinonitrile derivative with a one-carbon synthon.
Thieno[2,3-b]pyridine Gewald reaction of a ketone, an activated nitrile, and elemental sulfur.
Furo[2,3-b]pyridine Cyclization of a 3-(2-oxoethyl)picolinonitrile derivative.
Pyrido[2,3-b]pyrazine Condensation of a 3,4-diaminopyridine (B372788) derivative (accessible from the title compound) with a 1,2-dicarbonyl compound.

This table provides examples of fused systems that could be targeted starting from appropriately functionalized picolinonitrile derivatives.

Design and Synthesis of Complex Picolinonitrile Scaffolds

Moving beyond simple derivatization and fusion, this compound can be incorporated into more complex molecular architectures. This involves multi-step synthetic sequences designed to build three-dimensional scaffolds for applications in medicinal chemistry. researchgate.net The goal is often to create molecules with well-defined spatial arrangements of functional groups to optimize interactions with a biological target.

One approach is to use the picolinonitrile core as a central scaffold and append complex side chains at various positions. For example, the tert-butylamino group could be N-functionalized with a complex moiety, or the pyridine ring could be substituted with elaborate side chains via cross-coupling reactions (e.g., Suzuki, Sonogashira) if a halo-derivative is first prepared.

Another strategy involves using the inherent reactivity of the pyridine and nitrile groups to participate in cascade reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly build molecular complexity.

Combinatorial and High-Throughput Approaches to Analogue Generation

Combinatorial chemistry provides a powerful set of tools for rapidly generating large libraries of related compounds for high-throughput screening. nih.govniscpr.res.in The this compound scaffold is well-suited for such approaches due to its multiple points of diversification.

A combinatorial library could be designed by systematically varying substituents at different positions on the molecule. For example:

R1 Diversity: The tert-butylamino group could be replaced by a library of different amines.

R2 Diversity: A library of functional groups could be introduced onto the pyridine ring, for instance, at the 3- or 5-positions, via automated parallel synthesis.

R3 Diversity: The nitrile group could be reacted with a library of reagents to generate a diverse set of heterocyclic derivatives.

Solid-phase synthesis is a key technology in combinatorial chemistry. crsubscription.com In a hypothetical solid-phase synthesis, a picolinonitrile derivative could be attached to a polymer resin via a suitable linker. The resin-bound scaffold could then be subjected to a series of reactions to build up complexity. The final products are then cleaved from the resin for screening. This approach allows for the use of excess reagents and simplified purification, making it ideal for automation and high-throughput synthesis. crsubscription.com

The generation of such libraries allows for the exploration of a vast chemical space around the core scaffold, significantly accelerating the process of identifying compounds with desired properties. nih.govaccessscience.com

Computational and Theoretical Investigations of 4 Tert Butylamino Picolinonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of electrons within it (its electronic structure).

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. mdpi.comnih.gov It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.org DFT calculations can determine the properties of a many-electron system using functionals of the spatially dependent electron density. mdpi.com

For 4-(tert-butylamino)picolinonitrile, DFT calculations, commonly employing a functional like B3LYP and a basis set such as 6-311++G(d,p), would be used to perform a geometry optimization. nih.govbas.bg This process finds the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. The results would reveal the precise spatial relationship between the pyridine (B92270) ring, the nitrile group, and the bulky tert-butylamino substituent. Furthermore, DFT is used to calculate vibrational frequencies to confirm that the optimized structure is a true energy minimum. bas.bg

Higher-Level Ab Initio Methods (e.g., Coupled-Cluster Theory)

While DFT is a powerful tool, higher-level ab initio methods are employed when greater accuracy is required. Ab initio methods are based on first principles of quantum mechanics without the use of experimental data. nih.govarxiv.org Coupled-cluster (CC) theory is one of the most accurate and reliable ab initio methods available for medium-sized molecules. bas.bg

The "gold standard" in this area is often considered to be CCSD(T), which stands for coupled-cluster with single, double, and perturbative triple excitations. nih.gov This method provides a more rigorous treatment of electron correlation—the interaction between electrons—than most DFT functionals. nih.gov For this compound, CCSD(T) calculations could be used to obtain highly accurate single-point energies for the DFT-optimized geometry. These energies serve as a benchmark to validate the accuracy of the chosen DFT functional. While computationally expensive, CC methods are invaluable for systems where electron correlation effects are particularly complex or when near-exact energies are needed for mechanistic studies. nih.govwikipedia.org

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis

To understand how this compound might react with other molecules, chemists turn to reactivity descriptors and Frontier Molecular Orbital (FMO) theory. FMO theory posits that a molecule's reactivity is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in The HOMO represents the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).

Fukui Functions and Electrostatic Potential Mapping for Site Selectivity Prediction

Fukui Functions are mathematical constructs derived from DFT that quantify the change in electron density at a specific point in the molecule when an electron is added or removed. ias.ac.in This allows for the identification of the most electrophilic and nucleophilic sites. ias.ac.inscm.com By calculating condensed Fukui functions, reactivity can be assigned to each atom in this compound, predicting where a nucleophile or an electrophile is most likely to attack. bas.bgnih.gov

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. The MEP map is color-coded to show regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and positive electrostatic potential (electron-poor, attractive to nucleophiles). For this compound, an MEP map would likely highlight the nitrogen atoms of the pyridine ring and the nitrile group as regions of negative potential, making them probable sites for protonation or interaction with other electrophiles.

Global Reactivity Parameters (e.g., Hardness, Electrophilicity)

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (I - A) / 2. A larger HOMO-LUMO gap corresponds to a harder, more stable, and less reactive molecule.

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = χ² / (2η).

The following interactive table shows hypothetical global reactivity parameters for this compound, illustrating the type of data obtained from such a computational analysis.

Note: These values are for illustrative purposes and represent typical outputs of a DFT calculation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for elucidating the step-by-step pathways of chemical reactions. researchgate.netmdpi.com By using methods like DFT, researchers can map the potential energy surface of a reaction involving this compound. nih.gov

This process involves identifying and calculating the energies of all relevant species along a proposed reaction coordinate, including the reactants, products, any intermediates, and, most importantly, the transition states (TS). mdpi.comnih.gov A transition state is the highest energy point along the reaction path that connects reactants to products. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate.

By comparing the activation energies of different possible pathways, computational chemists can determine the most energetically favorable mechanism. For instance, if this compound were to undergo a cycloaddition reaction, calculations could distinguish between a concerted (one-step) or a stepwise mechanism by locating the relevant transition states and intermediates and comparing their energies. mdpi.commdpi.com This theoretical insight is invaluable for understanding reaction outcomes and for designing more efficient synthetic routes.

Transition State Characterization and Reaction Pathway Analysis

The study of chemical reactions at a molecular level often involves the characterization of transition states, which are high-energy, transient molecular configurations that exist for a fleeting moment as reactants transform into products. Computational chemistry provides powerful tools to locate and analyze these transition states, offering insights into the reaction mechanism and its energetic demands.

A typical computational approach to characterizing a transition state and analyzing a reaction pathway for a molecule like this compound would involve:

Potential Energy Surface (PES) Mapping: The first step is to map out the potential energy surface of the reaction. This surface represents the energy of the molecular system as a function of its geometry. Reactants and products correspond to energy minima on the PES, while the transition state is located at a first-order saddle point—a maximum along the reaction coordinate and a minimum in all other degrees of freedom.

Transition State Searching Algorithms: Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method or dimer methods, are employed to locate the precise geometry of the transition state.

Frequency Analysis: Once a candidate transition state structure is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. All other vibrational frequencies will be real.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction pathway downhill from the transition state to connect it to the corresponding reactant and product minima on the PES. This confirms that the identified transition state indeed connects the desired reactants and products.

Activation Energy Calculation: The energy difference between the reactants and the transition state determines the activation energy (Ea) of the reaction, a critical factor in determining the reaction rate.

Without specific studies on this compound, it is not possible to provide data on its specific transition states or reaction pathways.

Solvent Effects on Reaction Energetics and Mechanisms

The solvent in which a reaction occurs can significantly influence its rate and mechanism. Computational models can be used to simulate these solvent effects, providing a deeper understanding of the reaction in a more realistic environment.

Two primary approaches are used to model solvent effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the solvent. This approach is computationally efficient and often provides a good first approximation of solvent effects.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation along with the solute. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding. This method is crucial when specific interactions with solvent molecules are expected to play a key role in the reaction mechanism.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, can significantly impact its reactivity and physical properties. For a flexible molecule like this compound, which contains a rotatable tert-butyl group, multiple low-energy conformations may exist.

Conformational Analysis: This process involves systematically exploring the different possible spatial arrangements of the atoms in a molecule to identify the stable conformers and their relative energies. Computational methods like molecular mechanics or quantum mechanics can be used to perform a conformational search. The results of such a search would typically be presented in a table listing the relative energies of the different conformers.

Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the molecule's movements and conformational changes. These simulations can provide insights into:

The flexibility of different parts of the molecule.

The time scales of conformational transitions.

The influence of the environment (e.g., solvent) on the molecule's dynamics.

The lack of published molecular dynamics simulations for this compound means that no data on its dynamic conformational preferences or behavior can be provided.

Advanced Spectroscopic and Analytical Methodologies in the Characterization of 4 Tert Butylamino Picolinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 4-(tert-butylamino)picolinonitrile, offering detailed insights into its molecular framework.

While specific spectral data for this compound is not widely published, expected chemical shifts can be predicted based on the analysis of similar structures, such as 4-aminopicolinonitrile, 4-tert-butylpyridine, and tert-butylamine (B42293). chemicalbook.comchemicalbook.comchemicalbook.com The pyridine (B92270) ring protons (H3, H5, H6) would appear in the aromatic region, with their precise shifts influenced by the electron-donating amino group and the electron-withdrawing nitrile group. The single N-H proton would likely appear as a broad singlet, and the nine equivalent protons of the tert-butyl group would yield a sharp singlet in the upfield aliphatic region.

In ¹³C NMR spectroscopy, distinct signals are expected for each carbon atom in the molecule. chemicalbook.comyoutube.comhmdb.ca The nitrile carbon (C≡N) typically appears in the 115-125 ppm range. youtube.com The carbons of the pyridine ring would resonate in the aromatic region (typically 100-160 ppm), with the carbon attached to the amino group (C4) and the nitrile group (C2) being significantly affected. The quaternary carbon and the methyl carbons of the tert-butyl group would appear in the aliphatic region of the spectrum. chemicalbook.comhmdb.caacadiau.ca

Proton (¹H) Predicted Chemical Shift (ppm) Carbon (¹³C) Predicted Chemical Shift (ppm)
Pyridine H3Aromatic Region (~6.5-7.0)C2 (Pyridine)Aromatic Region
Pyridine H5Aromatic Region (~6.5-7.0)C3 (Pyridine)Aromatic Region
Pyridine H6Aromatic Region (~8.0-8.5)C4 (Pyridine)Aromatic Region
N-HVariable (Broad)C5 (Pyridine)Aromatic Region
tert-Butyl HAliphatic Region (~1.3-1.5)C6 (Pyridine)Aromatic Region
C (Nitrile)~115-125
C (Quaternary, t-Bu)Aliphatic Region
CH₃ (t-Bu)Aliphatic Region

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign these resonances and confirm the molecular structure, a series of 2D NMR experiments are indispensable. uvic.cascience.govyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring, confirming their relative positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu It would definitively link the signals of the pyridine protons (H3, H5, H6) and the tert-butyl protons to their corresponding carbon atoms. uvic.ca

Solid-State NMR and Isotopic Labeling Studies

While solution NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) can offer insights into the structure and packing of this compound in its crystalline form. emory.edunih.gov In the solid state, anisotropic interactions are not averaged out by tumbling, leading to broader spectra. Techniques like Magic-Angle Spinning (MAS) are employed to achieve higher resolution. emory.edu ssNMR could be particularly useful for studying polymorphism, identifying different crystalline forms that may not be distinguishable by other methods. americanpharmaceuticalreview.com

Isotopic labeling, where atoms like ¹³C or ¹⁵N are selectively incorporated into the molecule, can greatly enhance NMR studies. nih.govnih.gov For instance, ¹⁵N labeling of the amino or nitrile nitrogen would allow for direct observation of these nuclei via ¹⁵N NMR or through HMBC experiments, providing precise information about their electronic environment and bonding. nih.gov Similarly, selective ¹³C labeling can help resolve overlapping signals in complex regions of the spectrum and facilitate detailed mechanistic studies of reactions involving this compound. nih.gov

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing how it fragments upon ionization. udel.eduuni-saarland.de

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. udel.edu This precision allows for the determination of the exact molecular formula of this compound, which is C₁₀H₁₃N₃. By comparing the experimentally measured exact mass with the calculated mass for this formula, HRMS can confirm the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Elucidating Structural Connectivity

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion, providing critical evidence for the compound's structural connectivity. libretexts.org In an MS/MS experiment, the molecular ion of this compound (m/z = 175.11) would be selected and subjected to collision-induced dissociation. The resulting fragment ions are then analyzed.

Key expected fragmentation patterns would include:

Alpha-cleavage: A primary fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, the most likely alpha-cleavage would be the loss of a methyl radical (•CH₃) from the tert-butyl group, leading to a stable cation with an m/z of 160.10. pearson.com

Loss of the tert-butyl group: Cleavage of the N-C bond connecting the tert-butyl group to the pyridine ring would result in the loss of a tert-butyl cation or radical. Loss of a neutral isobutene molecule via a rearrangement process is also a common pathway for tert-butyl amines, which would also result in a fragment corresponding to 4-aminopicolinonitrile. libretexts.orgpearson.com

Analysis of these characteristic fragments allows for the reconstruction of the molecule's structure, confirming the presence and connectivity of the tert-butylamino and picolinonitrile moieties. libretexts.orglibretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound and analyzing its molecular vibrations. nih.govmdpi.commdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a characteristic fingerprint of the compound. For this compound, key absorption bands would be expected for its primary functional groups:

N-H Stretch: A sharp or moderately broad band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine.

C-H Stretches: Bands just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds of the tert-butyl group and just above 3000 cm⁻¹ for the sp² hybridized C-H bonds of the pyridine ring. researchgate.net

C≡N Stretch: A sharp, intense absorption band in the range of 2220-2260 cm⁻¹ is characteristic of a nitrile group conjugated with an aromatic ring.

C=C and C=N Stretches: Vibrations associated with the pyridine ring would appear in the 1400-1650 cm⁻¹ region. researchgate.net

N-H Bend: A bending vibration for the secondary amine typically appears around 1550-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for observing:

Symmetric Ring Breathing Mode: The pyridine ring has a characteristic symmetric "breathing" mode, which gives a strong, sharp signal typically around 990-1010 cm⁻¹. researchgate.netresearchgate.net Substitution can shift this frequency.

C≡N Stretch: The nitrile stretch is also Raman active and would appear in the 2220-2260 cm⁻¹ region.

C-C vibrations of the tert-butyl group.

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Reference
N-H StretchIR3300 - 3500 researchgate.net
Aromatic C-H StretchIR, Raman> 3000 researchgate.net
Aliphatic C-H StretchIR, Raman< 3000 researchgate.net
C≡N StretchIR, Raman2220 - 2260 nist.gov
Pyridine Ring Stretches (C=C, C=N)IR, Raman1400 - 1650 researchgate.net
Pyridine Ring BreathingRaman990 - 1010 researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern of reflections. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. nih.govscilit.com This map is then interpreted to determine the positions of each atom in the molecule.

A key output of this analysis would be the elucidation of intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate how the molecules pack together in the crystal lattice. For this compound, potential hydrogen bonds between the amine proton and the nitrogen atom of the picolinonitrile ring on an adjacent molecule could be identified and characterized. However, at present, no published crystallographic data or detailed reports on the solid-state structure and intermolecular interactions of this compound are available. koreascience.kr

Chromatographic Techniques for Purity Assessment, Separation, and Reaction Monitoring

Chromatographic methods are indispensable tools in synthetic chemistry for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is highly applicable for the analysis of organic molecules like this compound.

Purity Assessment: HPLC is a primary method for determining the purity of a synthesized compound. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. The components of the sample travel through a column packed with a stationary phase at different rates, depending on their chemical and physical properties. A detector measures the components as they exit the column, producing a chromatogram. A pure sample would ideally show a single major peak, while the presence of impurities would be indicated by additional peaks. The area of these peaks can be used to quantify the purity level.

Separation: Preparative HPLC can be used to isolate and purify this compound from a crude reaction mixture. By collecting the fraction corresponding to the main peak as it elutes from the column, a highly purified sample can be obtained.

Reaction Monitoring: HPLC is an effective tool for monitoring the progress of the synthesis of this compound. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of the product. This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize by-product formation.

While these applications are standard practice, specific HPLC methods, including the choice of column, mobile phase composition, and detector wavelength for the analysis of this compound, have not been reported in the scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. Given its structure, this compound may be amenable to GC-MS analysis, potentially after a derivatization step to increase its volatility.

Purity Assessment and Separation: In GC, the sample is vaporized and swept by a carrier gas through a capillary column. Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer.

Structural Elucidation: The mass spectrometer bombards the molecules with electrons, causing them to ionize and break apart into charged fragments. The mass-to-charge ratio of these fragments is measured, generating a mass spectrum that serves as a molecular "fingerprint." This fragmentation pattern can be used to confirm the identity of this compound by comparing it to known spectra or by interpreting the fragments to deduce the original structure. It can also help in identifying unknown impurities present in the sample.

Currently, there are no published studies detailing a specific GC-MS method or the resulting mass spectral data for this compound.

Potential Research Applications of 4 Tert Butylamino Picolinonitrile As a Scaffold in Material Science and Advanced Chemical Synthesis

Utilization in Coordination Chemistry and Metal-Organic Framework (MOF) Research

The structure of 4-(tert-butylamino)picolinonitrile makes it an excellent candidate for a ligand in coordination chemistry and for the construction of Metal-Organic Frameworks (MOFs). The pyridine (B92270) nitrogen, the amino group, and the nitrile moiety all offer potential coordination sites for metal ions. ekb.egnih.govumt.edu.my Transition metal complexes involving aminopyridine and triazole ligands have demonstrated a range of geometries and applications. nih.govnih.govmdpi.com

The pyridine nitrogen and the exocyclic amino group can act as a bidentate chelate, forming a stable five-membered ring with a metal center. Alternatively, the pyridine nitrogen and the nitrile nitrogen could coordinate to different metal centers, acting as a bridging ligand to form coordination polymers. The presence of the bulky tert-butyl group is expected to exert significant steric influence, potentially leading to the formation of complexes with unusual coordination geometries and preventing dense packing, which could create porous structures within MOFs. mdpi.com MOFs constructed from pyridine-based ligands have been investigated for various applications, including gas storage and catalysis. umt.edu.myresearchgate.net The specific combination of a chelating amino group, a bridging nitrile, and a bulky substituent in this compound could lead to MOFs with unique topologies and functional properties.

Functional Group Potential Coordination Mode Potential Role in Coordination Complexes/MOFs
Pyridine NitrogenMonodentate or BridgingPrimary coordination site, linking metal centers.
Amino NitrogenMonodentate or ChelatingFormation of stable chelate rings with the pyridine N.
Nitrile GroupMonodentate or BridgingCan coordinate to metal ions, enabling network formation.
Tert-butyl GroupSteric DirectorInfluences complex geometry, can create porous structures.

This table presents postulated coordination behaviors based on the functional groups of this compound and findings from related compounds.

Integration into Polymeric Architectures and Functional Materials

The functional groups of this compound provide handles for its integration into polymeric structures. The amino group can be a site for polymerization, for example, through reaction with dianhydrides to form polyimides, a class of polymers known for high thermal resistance. acs.org While research has focused on phthalonitrile-based polymers for high-temperature applications rsc.org, the incorporation of a picolinonitrile moiety could impart unique properties.

Furthermore, this compound could be used as a functional monomer. Its incorporation into a polymer backbone could introduce metal-coordinating sites (the pyridine and nitrile groups), allowing for the post-synthetic modification of the polymer with metal ions. This could lead to the development of functional materials such as polymer-supported catalysts or materials with specific electronic or magnetic properties. The bulky tert-butyl group would likely influence the physical properties of the resulting polymer, such as its solubility, glass transition temperature, and chain packing. A wide array of polymers and polymerization reagents are available for such synthetic strategies. polysciences.comchemscene.com

Reactive Site Potential Polymerization Reaction Resulting Polymer/Material Type
Amino GroupPolycondensation (e.g., with dianhydrides)Polyimides
Amino GroupNucleophilic addition to epoxidesEpoxy resins
Vinyl-functionalized Pyridine RingFree-radical or controlled polymerizationVinyl polymers

This table outlines hypothetical polymerization pathways for this compound or its derivatives, leading to various classes of polymeric materials.

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry relies on non-covalent interactions to construct well-ordered assemblies from molecular building blocks. mdpi.com The structure of this compound is well-suited for such studies. The amino group is a hydrogen bond donor, while the pyridine and nitrile nitrogens are hydrogen bond acceptors. These features can direct the self-assembly of the molecule into predictable patterns, such as chains, sheets, or more complex architectures. mdpi.comresearchgate.net The aromatic pyridine ring can also participate in π-π stacking interactions, further stabilizing supramolecular structures. beilstein-journals.org

The interplay of hydrogen bonding and π-π stacking, guided by the specific stereochemistry of the tert-butylamino group, could lead to the formation of novel supramolecular polymers or liquid crystalline phases. The self-assembly of amino acid derivatives and other amphiphilic molecules has been shown to produce a rich variety of functional nanostructures. nih.govrsc.org By modifying the this compound scaffold, for instance, by attaching long alkyl chains, it may be possible to create new classes of self-assembling materials for applications in sensing, drug delivery, or nanoscale electronics.

Interaction Type Participating Functional Groups Potential Supramolecular Structure
Hydrogen BondingAmino group (donor), Pyridine-N (acceptor), Nitrile-N (acceptor)1D chains, 2D sheets, rosettes
π-π StackingPyridine RingStacked columnar or layered structures
Hydrophobic InteractionsTert-butyl GroupMicellar or vesicular assemblies (if amphiphilic)

This table summarizes the potential non-covalent interactions and resulting supramolecular assemblies involving this compound, based on principles of supramolecular chemistry.

Future Research Directions and Emerging Opportunities in the Chemistry of 4 Tert Butylamino Picolinonitrile

Development of Asymmetric Syntheses and Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. nih.gov While 4-(tert-butylamino)picolinonitrile itself is achiral, its functionalization presents opportunities for the creation of chiral centers. Future research is anticipated to focus on the development of asymmetric synthetic methodologies to produce chiral derivatives with high enantioselectivity.

One promising approach involves the asymmetric functionalization of the pyridine (B92270) ring or the amino group. For instance, the development of chiral catalysts could enable the enantioselective addition of substituents to the pyridine core. nih.gov Furthermore, the synthesis of chiral derivatives can be achieved by reacting this compound with chiral reagents. A potential route could involve the use of chiral auxiliaries, which can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction, and then removed.

Another avenue of exploration is the synthesis of atropisomeric derivatives. The steric hindrance imposed by the bulky tert-butyl group could allow for the synthesis of atropisomers by restricting rotation around a newly formed single bond, for example, by introducing a suitable substituent at the C3 or C5 position of the pyridine ring. The development of synthetic routes to such non-racemic atropisomers would be a significant advancement. The synthesis of chiral macrocyclic structures incorporating the this compound unit is also a foreseeable research direction, potentially leading to novel host-guest systems or chiral sensors. mdpi.com

Potential Chiral Derivative Synthetic Approach Potential Application
Chiral AminesAsymmetric reduction of a derivatized precursorChiral Ligands, Pharmaceutical Intermediates
Atropisomeric BiarylsSterically hindered cross-coupling reactionsChiral Catalysts, Chiral Materials
Chiral HeterocyclesDiastereoselective cyclization reactionsBiologically Active Molecules

Exploration of Novel Catalytic Applications and Organocatalysis

The pyridine nucleus is a key component in a multitude of ligands used in transition-metal catalysis. nih.govrsc.org The nitrogen atom of the pyridine ring and the nitrile group in this compound can act as coordinating sites for metal centers. Future research will likely explore the synthesis of novel ligands derived from this scaffold for applications in asymmetric catalysis.

Specifically, the nitrile group can be transformed into other functional groups, such as amides or phosphines, to create bidentate or tridentate ligands. For example, the synthesis of P,N-ligands, where a phosphorus atom is introduced into the molecule, could lead to highly effective catalysts for a variety of asymmetric transformations, including hydrogenations and cross-coupling reactions. researchgate.netrsc.org The electronic properties of the this compound scaffold can be fine-tuned by modifying the substituents on the pyridine ring, allowing for the rational design of ligands with tailored steric and electronic properties for specific catalytic applications. nih.gov

In the realm of organocatalysis, while the parent molecule is not a typical organocatalyst, its derivatives could be designed to function as such. For instance, the introduction of a chiral amine or a Brønsted acid/base functionality could yield a molecule capable of catalyzing stereoselective reactions. The development of such organocatalysts would be a significant contribution to sustainable chemistry.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. nih.gov The synthesis of this compound and its derivatives is well-suited for integration with flow chemistry platforms. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities. nih.gov

Future research will likely focus on developing robust and efficient flow synthesis protocols for this compound. This could involve the optimization of reaction conditions for key synthetic steps, such as amination or cyanation reactions, in a continuous flow setup. Furthermore, the integration of in-line purification and analysis techniques would enable a fully automated and streamlined synthesis process.

The use of automated synthesis platforms, which combine robotics with flow chemistry, will accelerate the discovery and optimization of novel derivatives of this compound. nih.gov These platforms can perform a large number of reactions in parallel, allowing for the rapid screening of different reaction conditions and the synthesis of libraries of compounds for biological or materials screening.

Flow Chemistry Advantage Application to this compound Synthesis
Enhanced Heat TransferSafe handling of exothermic reactions
Precise Control of StoichiometryMinimized side product formation
Rapid Reaction OptimizationAccelerated development of new derivatives
ScalabilityFacile production of larger quantities

Advanced In Situ Spectroscopic Probes for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for the optimization of synthetic processes. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information about the species present in a reaction mixture.

Future research in this area will focus on the application of these in situ probes to monitor the synthesis of this compound and its derivatives. For example, in situ FTIR could be used to track the consumption of reactants and the formation of products by monitoring the characteristic vibrational frequencies of the nitrile and amino groups. This real-time data can be used to optimize reaction conditions and to identify reaction intermediates, leading to a more efficient and controlled synthesis.

The combination of in situ spectroscopy with flow chemistry platforms is particularly powerful, as it allows for the continuous monitoring and optimization of a reaction as it proceeds. This approach will be instrumental in developing highly efficient and reproducible synthetic routes to novel compounds based on the this compound scaffold.

Computational Design of Novel this compound-based Scaffolds

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.govnih.gov These methods can be used to predict the properties of molecules and to design novel compounds with desired functionalities. The this compound scaffold provides a rich platform for computational design.

Future research will leverage computational methods to design novel molecules based on this scaffold with specific biological activities or material properties. For example, by using techniques such as molecular docking and virtual screening, it is possible to design derivatives of this compound that bind to specific biological targets, such as enzymes or receptors. nih.govnih.gov This in silico approach can significantly accelerate the discovery of new drug candidates. nih.gov

Furthermore, computational methods can be used to predict the electronic and optical properties of novel materials derived from this compound. rsc.org This could lead to the development of new materials for applications in areas such as organic electronics or sensing. The combination of computational design with automated synthesis and high-throughput screening will create a powerful workflow for the discovery of new functional molecules based on this versatile scaffold.

Computational Method Application to this compound
Molecular DockingPrediction of binding to biological targets
Virtual ScreeningIdentification of potential drug candidates
Quantum Mechanics CalculationsPrediction of electronic and optical properties
Molecular Dynamics SimulationsStudy of conformational behavior and interactions

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